Cas no 1431728-92-5 (3-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-pyridin-2-ylamine)
![3-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-pyridin-2-ylamine structure](https://ja.kuujia.com/scimg/cas/1431728-92-5x500.png)
3-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-pyridin-2-ylamine 化学的及び物理的性質
名前と識別子
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- 3-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-pyridin-2-ylamine
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- インチ: 1S/C10H12N4O/c1-6(2)9-13-10(15-14-9)7-4-3-5-12-8(7)11/h3-6H,1-2H3,(H2,11,12)
- InChIKey: ZKAJURJQIMJTJP-UHFFFAOYSA-N
- SMILES: C1(N)=NC=CC=C1C1ON=C(C(C)C)N=1
3-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-pyridin-2-ylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM504343-1g |
3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine |
1431728-92-5 | 97% | 1g |
$568 | 2023-02-18 |
3-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-pyridin-2-ylamine 関連文献
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
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Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
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Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225
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Tongtong Jiang,Naiqiang Yin,Ling Liu,Jiangluqi Song,Qianpeng Huang,Lixin Zhu,Xiaoliang Xu RSC Adv., 2014,4, 23630-23636
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Barun Mandal,Dipankar Das,Arun Prabhu Rameshbabu,Santanu Dhara,Sagar Pal RSC Adv., 2016,6, 19605-19611
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
3-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-pyridin-2-ylamineに関する追加情報
3-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-pyridin-2-ylamine (CAS No. 1431728-92-5): A Comprehensive Overview
3-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-pyridin-2-ylamine (CAS No. 1431728-92-5) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This molecule features a unique combination of an oxadiazole ring and an aminopyridine moiety, making it a valuable scaffold for drug discovery and material science applications. The presence of both nitrogen-rich heterocycles contributes to its diverse reactivity and potential biological activities.
The structural complexity of 3-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-pyridin-2-ylamine offers multiple sites for chemical modification, which is particularly valuable in medicinal chemistry. Researchers are increasingly interested in this compound due to its potential as a kinase inhibitor precursor, with possible applications in developing treatments for inflammatory diseases and certain cancers. The isopropyl group attached to the oxadiazole ring enhances the compound's lipophilicity, potentially improving cell membrane permeability - a crucial factor in drug development.
From a synthetic chemistry perspective, CAS 1431728-92-5 represents an interesting challenge for organic chemists. The molecule's 1,2,4-oxadiazole-pyridine hybrid structure requires specialized synthetic routes, often involving cyclization reactions of appropriate precursors. Recent publications have highlighted improved synthetic methods for similar compounds, reflecting the growing importance of this chemical class in pharmaceutical research and development.
The physicochemical properties of 3-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-pyridin-2-ylamine make it particularly interesting for formulation scientists. With a molecular weight of 204.23 g/mol and multiple hydrogen bond acceptors, this compound displays characteristics that are favorable for drug-like molecules. Its potential logP value (estimated between 1.5-2.5) suggests moderate lipophilicity, which is often desirable for oral bioavailability in drug candidates.
In the context of current research trends, oxadiazole-containing compounds like 1431728-92-5 are being investigated for their potential in addressing antibiotic resistance. The unique electronic properties of the oxadiazole ring may contribute to novel mechanisms of action against resistant bacterial strains. This aligns with the global health priority of developing new antimicrobial agents, making such compounds particularly relevant in contemporary medicinal chemistry.
The pyridin-2-ylamine moiety in this molecule offers additional opportunities for molecular interactions, particularly in binding to biological targets. This feature has led to increased patent activity around similar structures, particularly in the areas of central nervous system (CNS) therapeutics and metabolic disorder treatments. The compound's potential as a building block for G-protein coupled receptor (GPCR) modulators is another area of active investigation.
From a commercial perspective, 3-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-pyridin-2-ylamine is primarily available as a research chemical for pharmaceutical development. The global market for such specialized intermediates is growing steadily, driven by increased outsourcing of drug discovery research and the expansion of contract research organizations. Suppliers typically offer this compound in milligram to gram quantities for research purposes, with purity levels exceeding 95% for most applications.
Recent advances in high-throughput screening technologies have increased demand for diverse heterocyclic compounds like CAS 1431728-92-5. The molecule's balanced properties make it suitable for inclusion in corporate screening libraries, where it may help identify novel biological activities. This application is particularly valuable in the current era of target-agnostic drug discovery approaches.
Environmental and safety considerations for 3-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-pyridin-2-ylamine follow standard laboratory chemical handling protocols. While comprehensive toxicological data may be limited due to its status as a research chemical, proper personal protective equipment and ventilation are recommended when handling this compound. The growing emphasis on green chemistry principles has prompted investigations into more sustainable synthetic routes for such heterocyclic compounds.
The intellectual property landscape surrounding oxadiazole-pyridine hybrids continues to evolve, with several patents filed in recent years covering similar structures. This suggests that 1431728-92-5 and related compounds may have significant commercial potential in developing new therapeutic agents. Researchers should conduct thorough patent searches before exploring specific applications of this molecule.
Analytical characterization of 3-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-pyridin-2-ylamine typically involves techniques such as HPLC for purity assessment, NMR spectroscopy for structural confirmation, and mass spectrometry for molecular weight verification. These analytical methods are crucial for ensuring compound identity and quality in pharmaceutical research applications.
Looking ahead, the future applications of 3-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-pyridin-2-ylamine may expand into materials science, particularly in the development of organic electronic materials. The conjugated system present in this molecule suggests potential utility in organic semiconductors or light-emitting materials, although these applications remain largely unexplored for this specific compound.
In conclusion, 3-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-pyridin-2-ylamine (CAS No. 1431728-92-5) represents a versatile chemical building block with significant potential in pharmaceutical research and development. Its unique structural features combine the benefits of both oxadiazole and aminopyridine moieties, making it a valuable scaffold for medicinal chemistry. As research into heterocyclic compounds continues to advance, this molecule will likely play an important role in the discovery of new therapeutic agents and functional materials.
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